molecular formula C23H24N2O3S B3638924 N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3638924
M. Wt: 408.5 g/mol
InChI Key: ADTWKTLGUBEGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and a sulfonyl group. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with 3-methylphenylamine in the presence of a sulfonyl chloride derivative. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N2-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in its reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methylphenyl)-N-(3-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide

Uniqueness

N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific arrangement of aromatic rings and the presence of the sulfonyl group. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-3-19-12-14-21(15-13-19)25(29(27,28)22-10-5-4-6-11-22)17-23(26)24-20-9-7-8-18(2)16-20/h4-16H,3,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTWKTLGUBEGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(4-ethylphenyl)-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.